2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is a compound that features a bicyclic structure known as bicyclo[1.1.1]pentane, which is increasingly recognized in medicinal chemistry for its bioisosteric properties. This compound is notable for its potential applications in drug design, particularly as a substitute for more traditional aromatic structures due to its unique three-dimensional framework that can enhance the pharmacokinetic profiles of drug candidates. The bicyclo[1.1.1]pentane moiety can improve solubility and metabolic stability while maintaining or enhancing biological activity.
The compound can be classified under amino acids due to its carboxylic acid and amino functional groups. Bicyclo[1.1.1]pentane derivatives, including 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid, are increasingly utilized in pharmaceutical chemistry as bioisosteres of aromatic compounds, providing alternative scaffolds for drug development.
The synthesis of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can be approached through various methods involving the functionalization of bicyclo[1.1.1]pentane derivatives:
The molecular structure of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid comprises:
The specific stereochemistry and conformation of this compound can significantly influence its biological activity and interactions with biological targets.
The chemical reactivity of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid includes:
The mechanism of action for compounds like 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves:
The physical and chemical properties of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid include:
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid has potential applications in:
The exploration of strained aliphatic bicyclic systems as amino acid surrogates represents a significant evolution in medicinal chemistry. Bicyclo[1.1.1]pentane (BCP) derivatives emerged prominently in the early 2000s as solutions to pharmacological challenges posed by traditional planar bioisosteres like phenyl rings. Early research focused on exploiting the BCP scaffold's three-dimensionality to mimic spatial orientations of natural amino acid side chains while avoiding metabolic liabilities associated with aromatic systems. The foundational work involved synthesizing BCP analogs of phenylglycine and phenylalanine, demonstrating preserved target engagement with improved pharmacokinetic properties . This established bicyclic amino acids as versatile tools for addressing complex drug design problems, particularly in central nervous system (CNS) targeting where molecular rigidity and metabolic stability are paramount. Subsequent innovations enabled efficient gram-scale syntheses of BCP building blocks, accelerating their adoption in drug discovery programs targeting G-protein-coupled receptors and ion channels [5] .
Bicyclo[1.1.1]pentane functions as a non-classical bioisostere for para-substituted phenyl rings and alkyne bridges, offering distinct advantages in spatial mimicry and physicochemical modulation. Key structural parameters underpin this bioisosterism:
Table 1: Bioisosteric Equivalence Between Bicyclo[1.1.1]pentane and Common Pharmacophores
| Parameter | Bicyclo[1.1.1]pentane | Para-Substituted Phenyl |
|---|---|---|
| Distance between bridgeheads | 1.87 Å | ~2.7 Å (para positions) |
| C-C bond length | 1.54 Å | 1.39 Å |
| van der Waals volume | ~77 ų | ~77 ų |
| Dipole moment | ~0.5 D | Variable |
The BCP core in 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid exhibits superior isosteric matching to phenylalanine’s para positions compared to linear linkers, while eliminating π-π stacking interactions that can cause off-target effects [5] . This substitution profoundly impacts drug-like properties:
These attributes are evidenced in glutamate receptor ligands where bicyclo[1.1.1]pentane-based amino acids maintain nanomolar receptor affinity while exhibiting enhanced blood-brain barrier penetration relative to aromatic analogs .
This compound (C₈H₁₃NO₂; MW 155.20 g/mol) integrates a chiral alpha-amino acid functionality with the BCP cage, creating a conformationally restricted pharmacophore with vectorally defined substituents. Critical structural features include:
Table 2: Molecular Characteristics of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic Acid
| Property | Value/Description |
|---|---|
| IUPAC Name | (S)-2-amino-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid |
| CAS Registry | 2095483-83-1; 1934279-44-3 (racemic) |
| SMILES | NC@@HC(=O)O |
| Hydrogen Bond Donors | 2 (amino, carboxyl) |
| Hydrogen Bond Acceptors | 3 (carboxyl, amino*) |
| Rotatable Bonds | 4 |
| Steric Parameter (B₅) | 3.6 (vs 1.0 for glycine) |
The molecular architecture confers three key advantages:
Synthetic accessibility supports its utility: multi-gram routes via [1.1.1]propellane ring-opening or homologation of BCP-carboxylic acids enable incorporation into complex peptidomimetics [5] . These characteristics establish this BCP-amino acid as a privileged scaffold for designing protease-resistant peptides, CNS penetrants, and conformationally restricted neurotransmitter analogs where traditional amino acid geometries limit pharmacological optimization.
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: